2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H16FN3O2S2 and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Potential and Molecular Interactions
A comprehensive study on the synthesis, characterization, and biological evaluation of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives revealed significant antitubercular activity. Compounds within this series, particularly those with electron-donating substituents like dimethylamino, hydroxy, and methoxy groups, demonstrated increased potency against Mycobacterium tuberculosis. Docking studies further illuminated the compounds' interactions with the Mycobacterium tuberculosis enoyl reductase enzyme, underscoring the potential of these derivatives as antitubercular agents (Venugopal et al., 2020).
Antibacterial and Antimicrobial Efficacy
Research into benzazolyl pyrazoles, synthesized from benzoxazol-2-thiol among others, evaluated their antimicrobial activity. Certain derivatives exhibited pronounced antibacterial activity against Klebsiella pneumoniae, while others showed notable antifungal effects against Penicillium chrysogenum, demonstrating the broad-spectrum antimicrobial potential of this compound class (Suram et al., 2017).
Chemical Sensor Development
A novel pyrazoline derivative was investigated for its photophysical and physicochemical properties, demonstrating its utility as a fluorescent chemosensor for Fe3+ ion detection. This application highlights the compound's significance in developing sensitive and selective methods for metal ion detection in various environments (Khan, 2020).
Molecular Docking and Pharmacokinetic Profiles
Further exploration into 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives encompassed drug-likeness score evaluation and molecular property analysis to predict good pharmacokinetic profiles. These studies are crucial for advancing the compounds towards clinical applications by ensuring their efficacy and safety profiles are within acceptable limits (Venugopal et al., 2020).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S2/c23-15-9-7-14(8-10-15)18-12-17(20-6-3-11-29-20)25-26(18)21(27)13-30-22-24-16-4-1-2-5-19(16)28-22/h1-11,18H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCWSCJCICLRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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